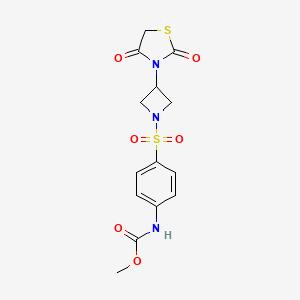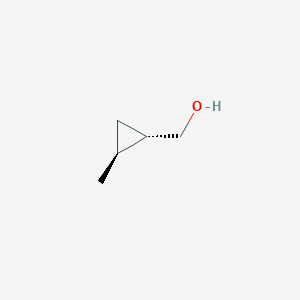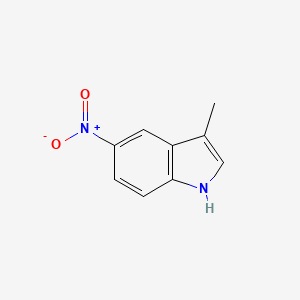
3-Methyl-5-nitro-1H-indole
Overview
Description
3-Methyl-5-nitro-1H-indole is a compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 3-methyl-5-nitro-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitro-1H-indole includes a benzene ring fused with a pyrrole ring, which is substituted with a methyl group at the 3rd position and a nitro group at the 5th position . The InChIKey for this compound is LPFQDJBJGFUMRG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-5-nitro-1H-indole are not detailed in the retrieved papers, indole derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-5-nitro-1H-indole include a molecular weight of 176.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 61.6 Ų .Scientific Research Applications
Cancer Treatment
3-Methyl-5-nitro-1H-indole: derivatives have been studied for their potential in treating cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The nitro group in particular is thought to play a crucial role in the cytotoxic activity against cancer cell lines.
Antimicrobial Activity
Indole derivatives, including 3-Methyl-5-nitro-1H-indole , exhibit significant antimicrobial properties. They have been used to develop new treatments for infections caused by bacteria, fungi, and other microbes . This is particularly important in the era of increasing antibiotic resistance.
Treatment of Neurological Disorders
The indole structure is a common feature in molecules active in the central nervous system. Research has shown that 3-Methyl-5-nitro-1H-indole derivatives can be used in the treatment of various neurological disorders, including Parkinson’s disease and Alzheimer’s .
Anti-inflammatory and Analgesic Applications
These compounds have also been evaluated for their anti-inflammatory and analgesic effects. They may offer new avenues for pain management and the treatment of chronic inflammatory diseases .
Antiviral and Anti-HIV Properties
Studies have indicated that certain 3-Methyl-5-nitro-1H-indole derivatives possess antiviral activities, including against HIV. They can inhibit viral replication and show promise as potential antiviral drugs .
Antioxidant Effects
The indole nucleus has been associated with antioxidant properties. Derivatives of 3-Methyl-5-nitro-1H-indole could be used to combat oxidative stress, which is implicated in many diseases .
Supramolecular Chemistry
3-Methyl-5-nitro-1H-indole: can form the basis for the development of supramolecular complexes with medicinal applications. These complexes can improve drug solubility, bioavailability, and targeting, reducing adverse effects and toxicity .
Arylation Strategies in Organic Synthesis
This compound is also valuable in organic synthesis, particularly in arylation strategies. It can be used to introduce aryl groups into various substrates, which is a key step in the synthesis of many pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQDJBJGFUMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346890 | |
| Record name | 3-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-indole | |
CAS RN |
61861-88-9 | |
| Record name | 3-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





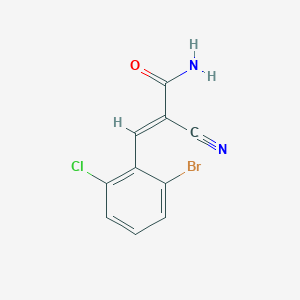
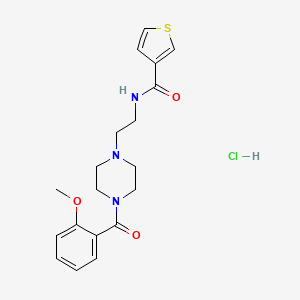
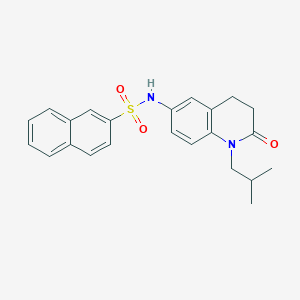
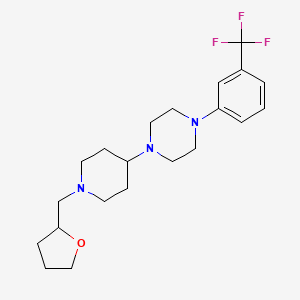
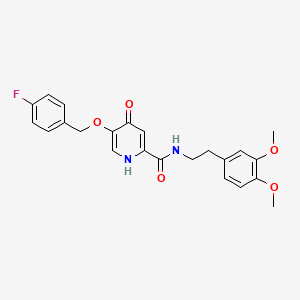

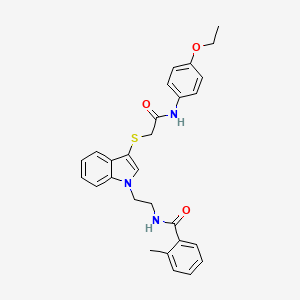
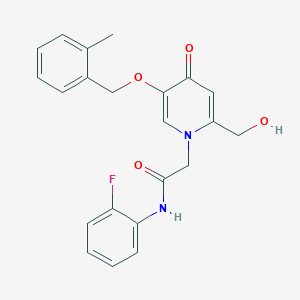
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
